molecular formula C15H15N5O2 B12930698 4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid CAS No. 87594-74-9

4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid

Cat. No.: B12930698
CAS No.: 87594-74-9
M. Wt: 297.31 g/mol
InChI Key: VBMORBFHVGHJPT-UHFFFAOYSA-N
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Description

4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid is a heterocyclic compound that belongs to the family of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyrazine core fused with a phenyl group and a butanoic acid moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid typically involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyrazine Core: This step involves the cyclization of appropriate precursors, such as hydrazines and diketones, under acidic or basic conditions. Common reagents include acetic acid, sulfuric acid, or sodium hydroxide.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Attachment of the Butanoic Acid Moiety: The butanoic acid group is typically introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyrazine core or the phenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, palladium catalysts, various solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, with applications in studying biological pathways and mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    Quinolinyl-pyrazoles: Contain a quinoline moiety fused with a pyrazole ring.

    Pyrrolopyrazines: Feature a pyrrole ring fused with a pyrazine ring.

Uniqueness

4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid is unique due to its specific combination of a pyrazolo[3,4-b]pyrazine core with a phenyl group and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

87594-74-9

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

4-[(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)amino]butanoic acid

InChI

InChI=1S/C15H15N5O2/c21-14(22)7-4-8-16-13-10-17-15-12(19-13)9-18-20(15)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,16,19)(H,21,22)

InChI Key

VBMORBFHVGHJPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NCCCC(=O)O

Origin of Product

United States

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